In Vitro PPI Inhibition Potency: IC50 of 7.11 μM Against SOD1G93A-Derlin-1 Complex Formation
SOD1-Derlin-1 inhibitor-1 demonstrates an IC50 of 7.11 μM against the SOD1G93A-Derlin-1 complex, representing a measurable improvement in in vitro PPI inhibition potency compared to the parent hit compound #56 and structurally related analogs from the same chemical series [1]. The compound exhibits preferential binding to mutant SOD1 (SOD1G93A) with a Kd value of 81.1 μM [2]. This quantitative potency was established through systematic structure-activity relationship (SAR) optimization of the #56 scaffold and represents the primary in vitro differentiation metric for compound selection among the #56 analog series [3].
| Evidence Dimension | Inhibition of SOD1G93A-Derlin-1 complex formation (in vitro IP assay) |
|---|---|
| Target Compound Data | IC50 = 7.11 μM |
| Comparator Or Baseline | Parent hit compound #56 (exact IC50 not specified; lower potency implied by SAR optimization); #56-26 (IC50 not explicitly reported but characterized as 'potent' with lower potency than #56-20 inferred from SAR hierarchy) |
| Quantified Difference | IC50 = 7.11 μM (target); parent #56 exhibits lower potency (exact difference not quantified in primary literature; #56-20 is the optimized analog) |
| Conditions | In vitro immunoprecipitation (IP) assay using purified SOD1G93A-Derlin-1 complex from HEK293A cell lysates transfected with Flag-SOD1G93A and Derlin-1-HA; 16 h incubation with compound [1] |
Why This Matters
The 7.11 μM IC50 defines a quantitative benchmark for in vitro target engagement that enables reproducible experimental design and cross-laboratory comparison of SOD1-Derlin-1 PPI disruption efficacy.
- [1] Tsuburaya N, et al. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model. Nat Commun. 2018 Jul 10;9(1):2668. Figure 2b. View Source
- [2] Tsuburaya N, et al. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model. Nat Commun. 2018 Jul 10;9(1):2668. Extended Data (Kd determination). View Source
- [3] Tsuburaya N, et al. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model. Nat Commun. 2018 Jul 10;9(1):2668. Figures 2 and 3 (SAR analysis). View Source
